molecular formula C14H16N2O2 B13329615 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B13329615
M. Wt: 244.29 g/mol
InChI Key: VZGWKDBFRBVUPC-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of piperazine and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with piperazine in the presence of suitable catalysts and solvents. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine-containing compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)18-14/h1-4,9,15H,5-8,10H2

InChI Key

VZGWKDBFRBVUPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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